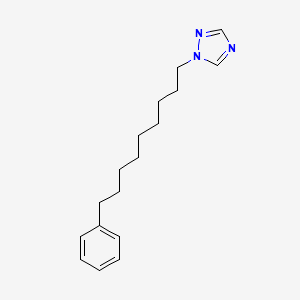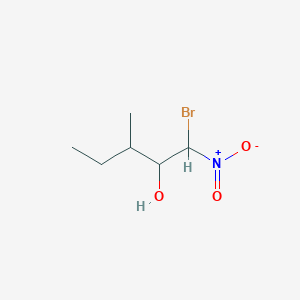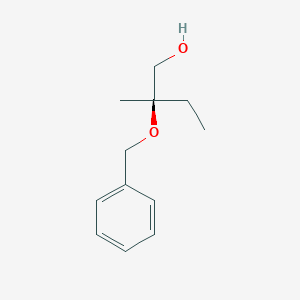
(2R)-2-(Benzyloxy)-2-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Benzyloxy)-2-methylbutan-1-ol: is an organic compound with the molecular formula C12H18O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Benzylation of (2R)-2-methylbutan-1-ol: The preparation of (2R)-2-(Benzyloxy)-2-methylbutan-1-ol typically involves the benzylation of (2R)-2-methylbutan-1-ol. This reaction is carried out using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R)-2-(Benzyloxy)-2-methylbutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (2R)-2-(Benzyloxy)-2-methylbutane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions where the benzyloxy group is replaced by other nucleophiles. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Alkyl halides, strong bases, and other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: (2R)-2-(Benzyloxy)-2-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-2-(Benzyloxy)-2-methylbutan-1-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can also be used as a substrate or inhibitor in biochemical assays.
Medicine: this compound has potential applications in drug development. It can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, fragrances, and flavoring agents. It can also be used as a solvent or reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-(Benzyloxy)-2-methylbutan-1-ol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations such as oxidation, reduction, and substitution. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
(2R)-2-(Benzyloxy)ethylamine: This compound has a similar benzyloxy group but differs in the presence of an amine group instead of a hydroxyl group.
(2R)-2-(Benzyloxy)propane-1,2-diol: This compound has an additional hydroxyl group, making it a diol.
(2R)-2-(Benzyloxy)ethyl acetate: This compound has an acetate group instead of a hydroxyl group.
Uniqueness: (2R)-2-(Benzyloxy)-2-methylbutan-1-ol is unique due to its specific chiral structure and the presence of both benzyloxy and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
919110-88-6 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(2R)-2-methyl-2-phenylmethoxybutan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-3-12(2,10-13)14-9-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3/t12-/m1/s1 |
Clave InChI |
LATUEEMSPMEKKH-GFCCVEGCSA-N |
SMILES isomérico |
CC[C@](C)(CO)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(C)(CO)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


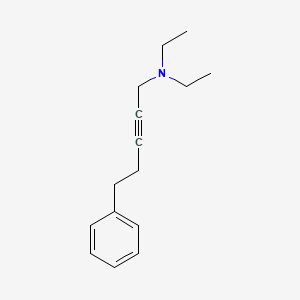
![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
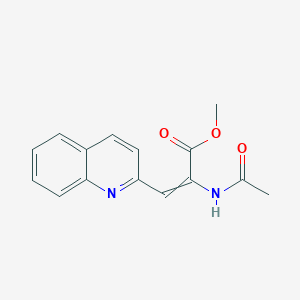
![2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14192539.png)
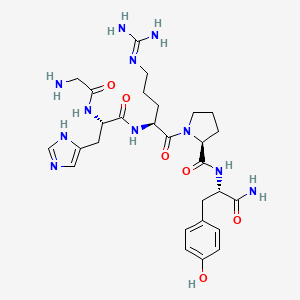
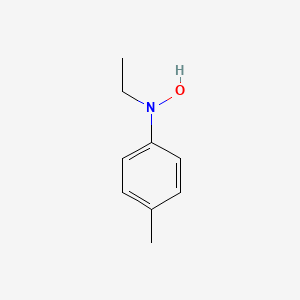
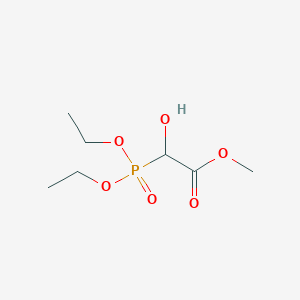
![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)

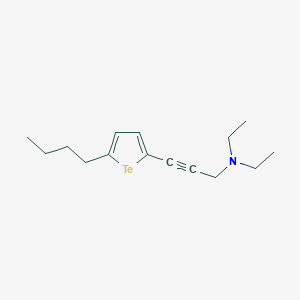
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
